methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene-based compound featuring a benzamide moiety substituted with a dibutylsulfamoyl group at the 4-position. The benzo[b]thiophene core is esterified at the 2-position, while the 3-position is functionalized with an amide linkage. This structure combines a rigid aromatic system with flexible sulfonamide and ester groups, making it a candidate for diverse biological and material applications. Its synthesis likely involves sequential Friedel-Crafts reactions, amidation, and sulfonylation steps, as seen in analogous benzo[b]thiophene derivatives .
Properties
IUPAC Name |
methyl 3-[[4-(dibutylsulfamoyl)benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S2/c1-4-6-16-27(17-7-5-2)34(30,31)19-14-12-18(13-15-19)24(28)26-22-20-10-8-9-11-21(20)33-23(22)25(29)32-3/h8-15H,4-7,16-17H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJXLYRMIXVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[b]thiophene core, followed by the introduction of the carboxylate and sulfamoyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the benzo[b]thiophene core through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the benzamido group via amidation reactions.
Sulfamoylation: Addition of the N,N-dibutylsulfamoyl group using sulfamoyl chloride and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylate group to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its biological activity.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with various biological targets and pathways.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Methyl 3-Aminobenzo[b]thiophene-2-carboxylate (): The parent compound lacks the benzamido-sulfamoyl substituent. Its simpler structure facilitates reactivity studies, serving as a precursor for further functionalization. The absence of the sulfamoyl group reduces steric hindrance and alters solubility, making it less lipophilic than the target compound.
- Ethyl 3-(Methoxymethoxy)benzo[b]thiophene-2-carboxylate (): This derivative replaces the benzamido group with a methoxymethoxy substituent. The ether linkage enhances stability under acidic conditions compared to the amide bond in the target compound.
Benzamide and Sulfonamide Analogues
- N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (): This thiophene-based analogue features a sulfonyl group directly attached to a chlorobenzyl moiety. However, the dibutyl chain in the target compound may improve membrane permeability due to increased lipophilicity .
- Methyl 3-(N-(4-(Dimethylamino)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate (): Here, the sulfamoyl group is modified with a dimethylamino-propargyl chain. The dimethylamino group also imparts basicity, contrasting with the neutral dibutylsulfamoyl group in the target compound .
Pharmacological Activity Comparisons
- Antibacterial and Antioxidant Benzo[b]thiophenes (): Derivatives like methyl 3-aminobenzo[b]thiophene-2-carboxylate exhibit moderate antibacterial activity against Staphylococcus aureus (MIC ~32 µg/mL). The target compound’s sulfamoyl group may enhance activity by mimicking sulfonamide antibiotics, though specific data are pending .
G-Quadruplex DNA Targeting Agents ():
Compounds such as 4.75 (a benzo[b]thiophene-carboxamide-benzimidazole hybrid) demonstrate selective binding to G-quadruplex DNA. The target compound’s dibutylsulfamoyl group may similarly engage in groove binding, but its lack of an aromatic polyamide chain likely reduces affinity compared to 4.75 .
Structural and Spectral Data Comparison
Pharmacokinetic and Physicochemical Properties
Lipophilicity (LogP):
- Target Compound: Estimated LogP ~3.5 (due to dibutyl chains).
- Methyl 3-Amino Derivative (): LogP ~1.6.
- Chlorophenyl-Sulfonyl Analogue (): LogP ~2.7.
Solubility: The dibutylsulfamoyl group in the target compound reduces aqueous solubility compared to hydroxylated analogues (e.g., ), but enhances compatibility with lipid membranes.
Biological Activity
Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophene derivatives, which have been extensively studied for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a benzo[b]thiophene core, which is known for its significant biological activities.
Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives exhibit potent antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains, including multidrug-resistant variants . The mechanism of action often involves inhibition of specific enzymes crucial for bacterial survival, such as DprE1, which is vital for the biosynthesis of cell wall components .
Anticancer Activity
Compounds within the benzothiophene class have been investigated for their anticancer potential. They have shown promising results in inhibiting the growth of various cancer cell lines. For example, a study highlighted that certain derivatives exhibited low cytotoxicity and high selectivity indices against human cancer cell lines, suggesting a favorable therapeutic index . The molecular docking studies also revealed favorable interactions with targets involved in cancer progression.
Anti-inflammatory and Antioxidant Properties
Benzothiophene derivatives are recognized for their anti-inflammatory and antioxidant activities. These properties are critical in mitigating oxidative stress-related diseases and inflammatory conditions. The radical scavenging activity has been assessed using methods such as the DPPH assay, where some derivatives showed effective concentrations comparable to standard antioxidants .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
- Receptor Modulation : Interaction with receptors implicated in inflammatory responses may contribute to its anti-inflammatory effects.
- Radical Scavenging : The structural features allow it to act as a radical scavenger, reducing oxidative damage.
Case Studies
- Antitubercular Activity : In vitro studies demonstrated that related benzo[b]thiophene derivatives had MIC values significantly lower than those of standard antitubercular drugs like Rifampicin and Isoniazid, indicating superior efficacy against MTB .
- Cancer Cell Line Studies : A series of benzothiophene derivatives were tested against various cancer cell lines, revealing that specific substitutions on the benzothiophene scaffold enhanced anticancer activity while maintaining low toxicity profiles .
Data Summary
The following table summarizes the biological activities and relevant findings associated with this compound and related compounds:
Q & A
Q. What are the standard synthetic routes for methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including the Gewald reaction for constructing the thiophene core (commonly used for sulfur-containing heterocycles) followed by functional group modifications. Key steps include:
- Core Formation : Using ethyl cyanoacetate, sulfur, and acetoacetanilide under reflux conditions (e.g., in DMF) to generate the benzo[b]thiophene backbone .
- Sulfamoylation : Introducing the N,N-dibutylsulfamoyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like triethylamine (TEA) .
- Esterification : Methylation of the carboxylate group using methylating agents (e.g., diazomethane) under anhydrous conditions .
Optimization involves adjusting solvent polarity (e.g., dichloromethane for low polarity, DMF for high), temperature (50–100°C for sulfamoylation), and stoichiometric ratios (1:1.2 molar excess for sulfamoyl chloride) to maximize yields (>70%) and purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfamoyl at C4, benzamido at C3) and confirm absence of unreacted precursors .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., observed m/z vs. calculated for C₂₃H₂₉N₂O₅S₂) and detect isotopic patterns consistent with sulfur content .
- HPLC : For purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
- Elemental Analysis : Confirming C, H, N, S ratios within 0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data across studies involving this compound?
Discrepancies often arise from:
- Substituent Effects : Minor structural variations (e.g., dibutyl vs. piperidinyl sulfamoyl groups) alter target binding. For example, dibutyl groups may enhance lipophilicity, affecting membrane permeability .
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum protein content can modulate activity. Standardize protocols using phosphate-buffered saline (PBS) with 1% BSA for in vitro assays .
- Data Normalization : Use internal controls (e.g., IC₅₀ values normalized to reference inhibitors) to minimize inter-lab variability .
Methodological Solution : Conduct structure-activity relationship (SAR) studies with systematically modified analogs and employ orthogonal assays (e.g., SPR for binding affinity, enzyme inhibition assays) to validate findings .
Q. What strategies are effective in minimizing side reactions during the sulfamoylation step?
Common side reactions include over-sulfonation and ester hydrolysis. Mitigation strategies:
- Temperature Control : Maintain reaction temperatures below 0°C during sulfamoyl chloride addition to prevent exothermic decomposition .
- Protecting Groups : Temporarily protect the carboxylate with tert-butyl esters, which are stable under sulfamoylation conditions and cleaved later with TFA .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity and reduce byproduct formation .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to terminate at ~90% conversion .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs). Prioritize derivatives with ΔG < -8 kcal/mol .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to identify stable binding conformations .
- ADMET Prediction : Employ SwissADME to optimize logP (aim for 2–4) and reduce hepatotoxicity risks (e.g., avoid Michael acceptors) .
Q. What experimental approaches resolve challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent Screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) using vapor diffusion methods. Crystals often form in DMSO:H₂O (7:3 v/v) at 4°C .
- Additive Use : Introduce 1% polyethylene glycol (PEG 4000) to reduce aggregation .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen to prevent ice formation .
Q. How do researchers validate the compound’s mechanism of action in enzymatic inhibition assays?
- Enzyme Kinetics : Perform Michaelis-Menten experiments with varying substrate concentrations. A non-competitive inhibition pattern (unchanged Km, reduced Vmax) suggests allosteric binding .
- IC₅₀ Determination : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) and fit dose-response curves with GraphPad Prism .
- SPR Analysis : Measure real-time binding to immobilized targets (e.g., Biacore T200) to calculate kon/koff rates and confirm reversible binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
